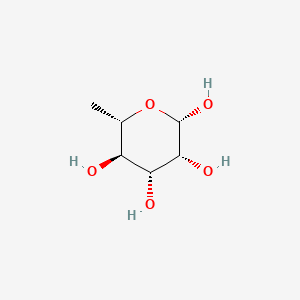

beta-L-Rhamnose

Description

Structure

3D Structure

Properties

CAS No. |

6155-36-8 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |

InChI Key |

SHZGCJCMOBCMKK-YJRYQGEOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

beta-L-Rhamnose structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of β-L-Rhamnose

Introduction

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar found in a variety of plant glycosides and bacterial cell walls.[1] Unlike most naturally occurring sugars which are in the D-form, rhamnose predominantly exists as L-rhamnose.[1] In solution, L-rhamnose exists as an equilibrium mixture of its alpha (α) and beta (β) anomers, which are diastereomers that differ in the configuration at the anomeric carbon (C1). This guide provides a detailed technical overview of the structure, stereochemistry, and conformational analysis of the β-anomer of L-rhamnopyranose (β-L-Rhamnose).

Core Structure and Nomenclature

β-L-Rhamnose is the cyclic, six-membered pyranose form of L-rhamnose where the anomeric hydroxyl group at the C1 position is in the beta configuration. Its systematic IUPAC name is (2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol.[2] It is also referred to as 6-deoxy-β-L-mannopyranose.[2][3]

Stereochemistry and Conformational Analysis

The stereochemistry of β-L-rhamnose is derived from its parent sugar, L-mannose. The "L" designation refers to the configuration at the C5 carbon, which is analogous to the stereocenter of L-glyceraldehyde.

Fischer Projection

The Fischer projection represents the acyclic, open-chain form of L-rhamnose. To form L-rhamnose, the hydroxyl group at the C6 position of L-mannose is replaced by a hydrogen atom, resulting in a methyl group. The stereochemistry at the chiral centers (C2, C3, C4, C5) dictates the final three-dimensional structure.

Haworth Projection

In aqueous solution, the open-chain form of L-rhamnose undergoes intramolecular cyclization. The hydroxyl group at C5 attacks the aldehyde at C1, forming a stable six-membered hemiacetal ring called a pyranose. This cyclization creates a new stereocenter at C1, the anomeric carbon.

For an L-sugar in its standard Haworth projection, the C6 methyl group is drawn pointing downwards. The β-anomer is defined as the configuration where the hydroxyl group on the anomeric carbon (C1) is cis to the substituent on C5 (the C5-H atom), meaning the C1-OH group points upwards.[4][5] The orientation of the hydroxyl groups at C2, C3, and C4 are determined by their positions in the Fischer projection: groups on the right in the Fischer projection point down in the Haworth, and groups on the left point up.

Chair Conformation

The pyranose ring is not planar and adopts a more stable, low-energy chair conformation.[6] For L-sugars, the ¹C₄ conformation is generally favored. In the ¹C₄ conformation of β-L-rhamnopyranose, the bulky methyl group at C5 occupies an axial position, while the anomeric hydroxyl group at C1 is in an equatorial position. The remaining hydroxyl groups at C2, C3, and C4 have specific axial or equatorial orientations determined by the overall stereochemistry.

Physicochemical Data

The structural and stereochemical properties of β-L-rhamnose can be quantified through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [2][7][8] |

| Molecular Weight | 164.16 g/mol | [2][7][9] |

| IUPAC Name | (2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | [2] |

| CAS Number | 6155-36-8 | [2] |

| Synonyms | β-L-rhamnopyranose, 6-Deoxy-β-L-mannose | [2][3] |

| ¹³C NMR (Anomeric C-1) | δ ~101.1 ppm (J_CH ~152.5 Hz) | [10] |

| ¹H NMR (Anomeric H-1) | δ ~4.64 ppm | [10] |

Experimental Protocols

General Protocol for Stereoselective Synthesis of β-L-Rhamnosides

The synthesis of 1,2-cis-glycosidic linkages, such as in β-L-rhamnosides, is a significant challenge in carbohydrate chemistry. Methodologies often rely on intramolecular aglycon delivery (IAD) to control the stereochemistry.[11]

-

Principle: A temporary tether connects the glycosyl donor and acceptor. The acceptor is delivered to the anomeric center from the same face of the pyranose ring, ensuring the desired cis stereochemistry.

-

Methodology:

-

Donor Preparation: An L-rhamnose derivative is prepared with a participating group (e.g., a picoloyl or naphthylmethyl ether) at a suitable position (e.g., C2 or C3).[11][12] This group will mediate the intramolecular delivery. Other hydroxyl groups are protected with standard protecting groups (e.g., benzyl (B1604629) ethers, silyl (B83357) ethers). An activating group (e.g., thioglycoside) is installed at the anomeric position.

-

Acceptor Tethering: The glycosyl acceptor is chemically tethered to the donor molecule, often through the mediating group.

-

Glycosylation: The glycosylation reaction is initiated using a promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TMSOTf)).[10] The tether ensures that the acceptor attacks the anomeric carbon from the beta face.

-

Deprotection: Following glycosylation, the protecting groups and the tether are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) for silyl ethers) to yield the final β-L-rhamnoside.

-

-

Characterization: The stereochemical outcome is confirmed using NMR spectroscopy, where the coupling constant between H-1 and H-2 (J_H1,H2) and the chemical shift of the anomeric carbon (C-1) are indicative of the β-configuration.[10]

Protocol for Structural Characterization by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the anomeric configuration of glycosides in solution.

-

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the β-configuration of the anomeric center.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified rhamnose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for unprotected sugars, or Chloroform-d (CDCl₃) for protected intermediates).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Key parameters to observe are the chemical shift of the anomeric proton (H-1), which typically appears downfield (around 4.5-5.0 ppm), and its multiplicity (usually a doublet).

-

Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-1) is a key indicator of configuration (typically ~100-104 ppm for β-pyranosides).

-

Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

-

-

Data Analysis:

-

For β-L-rhamnose, the anomeric proton (H-1) is equatorial and the proton at C-2 is axial. The dihedral angle between them is approximately 60°, resulting in a small coupling constant (J_H1,H2) of typically 1-3 Hz. This is a hallmark of a 1,2-cis relationship in the ¹C₄ chair.

-

The ¹³C chemical shift of C-1 and its one-bond C-H coupling constant (¹J_C1,H1) also provide confirmation. For β-anomers, ¹J_C1,H1 is typically around 150-155 Hz, which is smaller than that of the corresponding α-anomer.[10]

-

-

Protocol for X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of the three-dimensional structure and absolute stereochemistry of a molecule.

-

Objective: To determine the solid-state structure of β-L-rhamnose or a derivative.

-

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[13]

-

Data Collection: Mount a suitable single crystal on a goniometer head of an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[14]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[13][14] The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, yielding precise bond lengths, bond angles, and torsional angles.[15]

-

Analysis: The final refined structure provides an unambiguous determination of the relative and absolute stereochemistry, including the β-configuration at the anomeric center and the ¹C₄ chair conformation of the pyranose ring.

-

References

- 1. Rhamnose - Wikipedia [en.wikipedia.org]

- 2. beta-L-rhamnose | C6H12O5 | CID 439730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDBj Mine: Chemie - RM4 - beta-L-rhamnopyranose - Protein Data Bank Japan [pdbj.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. physiol.uzh.ch [physiol.uzh.ch]

- 7. GSRS [precision.fda.gov]

- 8. Rhamnose [webbook.nist.gov]

- 9. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective synthesis of beta-L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of β-rhamnose containing ready to conjugate tetrasaccharide repeating unit corresponding to the K141 CPS of Acinetobacter baumannii KZ1106 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Crystallization and preliminary X-ray crystallographic analysis of L-rhamnose isomerase with a novel high thermostability from Bacillus halodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the L-Rhamnose Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-rhamnose is a deoxy sugar integral to the structural integrity and pathogenicity of numerous bacterial species. It is a key component of cell wall polysaccharides, lipopolysaccharides, and capsules. The biosynthesis of its activated form, deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose, is a highly conserved four-step enzymatic pathway absent in humans, making it an attractive target for the development of novel antimicrobial agents. This guide provides a comprehensive overview of this critical pathway, including its core enzymatic components, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

The Core dTDP-L-Rhamnose Biosynthesis Pathway

The synthesis of dTDP-L-rhamnose in bacteria begins with D-glucose-1-phosphate and dTTP and proceeds through the sequential action of four core enzymes: RmlA, RmlB, RmlC, and RmlD.[1][2] The genes encoding these enzymes are often found in a conserved cluster.[3] Disruption of any of these enzymatic steps can lead to defects in cell wall synthesis, increased susceptibility to environmental stressors, and attenuated virulence.[2][4]

The pathway is as follows:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from D-glucose-1-phosphate and dTTP.[3][5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[3][5]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose.[3][5]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose, in an NADPH-dependent reaction.[3][5]

Diagram of the dTDP-L-Rhamnose Biosynthesis Pathway

Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose in bacteria.

Quantitative Data

This section summarizes key quantitative data for the enzymes of the L-rhamnose biosynthesis pathway from various bacterial species.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| RmlA (Ss-RmlA) | Saccharothrix syringae | dTTP | 49.56 | 5.39 | [6] |

| Glucose-1-Phosphate | 117.30 | 3.46 | [6] | ||

| RmlB (Ss-RmlB) | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [1][6] |

Table 2: Optimal Reaction Conditions

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactors | Reference |

| RmlA (Ss-RmlA) | Saccharothrix syringae | 9.0 | 37 | Mg²⁺ (2.5 mM) | [1][6] |

| RmlB (Ss-RmlB) | Saccharothrix syringae | 7.5 | 50 | NAD⁺ (0.02 mM) | [1][6] |

Table 3: Inhibitor IC₅₀ Values

| Target Enzyme(s) | Inhibitor | Organism | IC₅₀ (µM) | Reference |

| RmlB, RmlC, GacA (RmlD homolog) | Ri03 | Streptococcus pyogenes | ~166 | [5] |

| RmlA | Compound 1 | Pseudomonas aeruginosa | 0.22 | [7] |

| RmlA | Compound 2 | Pseudomonas aeruginosa | 1.23 | [7] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the Rml enzymes, as well as for the analysis of the biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Rml Enzymes

A common method for obtaining active Rml enzymes is through heterologous expression in Escherichia coli.

Workflow for Recombinant Enzyme Production

Caption: A typical workflow for the production and purification of recombinant Rml enzymes.

Detailed Protocol:

-

Gene Amplification and Cloning: The rmlA, rmlB, rmlC, and rmlD genes are amplified from the genomic DNA of the target bacterium using specific primers.[1] The amplified products are then cloned into a suitable expression vector, such as pET-22b, which often incorporates a C-terminal histidine tag for purification.[1]

-

Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain, like BL21(DE3).[1] Cultures are grown in Luria-Bertani (LB) medium at 37°C until they reach an optimal cell density (OD₆₀₀ of ~0.6). Protein expression is then induced, for example, with 1% arabinose or IPTG, followed by further incubation.[8]

-

Purification: Cells are harvested and lysed. The recombinant proteins are purified from the cell lysate using affinity chromatography, typically with a nickel-charged nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins.[9][10][11] The purity and molecular weight of the enzymes are confirmed by SDS-PAGE analysis.[1]

Enzymatic Assays

3.2.1. RmlA (Glucose-1-phosphate thymidylyltransferase) Activity Assay

The activity of RmlA can be determined by measuring the amount of pyrophosphate (PPi) released during the reaction.[12][13]

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), dTTP, glucose-1-phosphate, MgCl₂, the purified RmlA enzyme, and inorganic pyrophosphatase.[2]

-

Procedure: The reaction is incubated at 37°C. The inorganic pyrophosphatase hydrolyzes the released PPi into two molecules of inorganic phosphate (B84403) (Pi).

-

Detection: The amount of Pi is quantified using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate that can be measured spectrophotometrically at 630 nm.[2][13]

3.2.2. RmlB (dTDP-D-glucose 4,6-dehydratase) Activity Assay

RmlB activity can be measured by quantifying the formation of the product, dTDP-4-keto-6-deoxy-D-glucose.

-

Reaction Mixture: The assay mixture includes Tris-HCl buffer (pH 7.5), dTDP-D-glucose, NAD⁺, and the purified RmlB enzyme.[1]

-

Procedure: The reaction is incubated at an optimal temperature (e.g., 50°C for Ss-RmlB).[1]

-

Detection: The formation of the keto-sugar product can be determined using a colorimetric method.[6]

3.2.3. Coupled Assay for the Entire Pathway (RmlA-D)

The activity of the complete pathway can be monitored in a one-pot reaction, which is particularly useful for synthesizing dTDP-L-rhamnose and for screening inhibitors.

-

Reaction Mixture: The reaction contains Tris-HCl buffer, dTTP, glucose-1-phosphate, MgCl₂, NAD⁺, NADPH, and all four purified Rml enzymes (RmlA, RmlB, RmlC, and RmlD).[1][2]

-

Procedure: The reaction is incubated at a suitable temperature (e.g., 30-37°C).[1] The conversion of the final product can be monitored over time.

-

Detection: The consumption of NADPH can be followed spectrophotometrically by the decrease in absorbance at 340 nm.[5] Alternatively, the formation of dTDP-L-rhamnose can be analyzed by HPLC.[1][2]

Workflow for a Coupled Enzyme Assay

Caption: Workflow for a coupled enzyme assay to monitor the entire dTDP-L-rhamnose pathway.

Product Analysis by HPLC and Mass Spectrometry

3.3.1. HPLC Analysis

High-performance liquid chromatography is a robust method for separating and quantifying the substrates and products of the L-rhamnose biosynthesis pathway.

-

Column: A CarboPac™ PA-100 column (4 x 250 mm) is commonly used.[1][2]

-

Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) is often employed for elution. For example, a gradient from 0-30 mM over 12 minutes, followed by an increase to 60 mM, and then 100 mM.[1][2]

-

Detection: The nucleotides are detected by their UV absorbance at 260 nm.[1][2]

-

Retention Times: The different dTDP-sugars will have distinct retention times, allowing for their separation and quantification. For example, under specific conditions, dTDP-D-glucose and dTDP-L-rhamnose may have retention times of approximately 20 and 18 minutes, respectively.[1][2]

3.3.2. Mass Spectrometry (MS) and NMR Spectroscopy

The identity of the final product, dTDP-L-rhamnose, and the intermediates can be unequivocally confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is used to determine the mass-to-charge ratio (m/z) of the products. dTDP-L-rhamnose is expected to show a characteristic [M-H]⁻ signal at approximately m/z 547.0770.[1][2][4]

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the chemical structure of the purified products, confirming the stereochemistry of the rhamnose moiety.[1][2][4]

Conclusion

The bacterial L-rhamnose biosynthesis pathway is a well-defined and essential metabolic route that presents a prime opportunity for the development of novel therapeutics. The enzymes of this pathway are highly conserved and have no homologs in humans, which allows for the design of specific inhibitors with potentially low off-target effects. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this pathway, screen for potent inhibitors, and ultimately contribute to the development of a new generation of antibiotics.

References

- 1. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 2. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 9. Overexpression, purification, crystallization and preliminary structural study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the fourth enzyme of the dTDP-L-rhamnose synthesis pathway, from Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification, crystallization and preliminary structural studies of dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase (RmlC), the third enzyme of the dTDP-L-rhamnose synthesis pathway, from Salmonella enterica serovar typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]

- 13. researchgate.net [researchgate.net]

The Crucial Role of β-L-Rhamnose in the Mycobacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell wall of Mycobacterium tuberculosis and other mycobacterial species is a complex and unique structure, essential for their survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this intricate barrier is the monosaccharide β-L-rhamnose. This technical guide provides an in-depth exploration of the vital role of β-L-rhamnose in the mycobacterial cell wall, detailing its biosynthesis, incorporation into the cell wall architecture, and its significance as a target for novel anti-tubercular drug development.

The Structural Significance of β-L-Rhamnose in the Mycobacterial Cell Wall

The mycobacterial cell wall core is a macromolecular complex known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2][3] In this architecture, a layer of peptidoglycan (PG) is covalently linked to a large, branched polysaccharide, arabinogalactan (B145846) (AG).[1][3] The outer terminus of the arabinogalactan is esterified with mycolic acids, which form the inner leaflet of the mycobacterial outer membrane.[3][4]

The precise and critical role of β-L-rhamnose is to serve as a key component of the linker unit that connects the arabinogalactan to the peptidoglycan.[1][5][6] This linker is a disaccharide phosphate, specifically α-L-Rhamnopyranosyl-(1→3)-α-D-N-acetylglucosaminyl-(1→P), which forms a phosphodiester bond with the 6-hydroxyl group of some N-acetylmuramic acid residues within the peptidoglycan.[1][7] The structural integrity of this linkage is paramount for the viability of mycobacteria, as it tethers the entire mycolyl-arabinogalactan complex to the peptidoglycan layer.[8][9] Disruption of this connection leads to a catastrophic failure of the cell wall's structural integrity.[6][10]

The absence of L-rhamnose in humans makes its biosynthetic pathway an attractive and specific target for the development of new anti-tuberculosis drugs.[1][10]

Biosynthesis of dTDP-β-L-Rhamnose

In mycobacteria, L-rhamnose is synthesized as the nucleotide-activated precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[9][11] This synthesis occurs via a four-step enzymatic pathway starting from α-D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP).[9][11] The enzymes involved are RmlA, RmlB, RmlC, and RmlD.[9][11] The genes encoding these enzymes are essential for the growth and viability of mycobacteria.[6][10]

The biosynthetic pathway for dTDP-β-L-Rhamnose is as follows:

Incorporation of β-L-Rhamnose into the Cell Wall Linker Unit

The synthesized dTDP-β-L-rhamnose is utilized by the rhamnosyltransferase WbbL (Rv3265c) to form the linker unit.[8][12] This process occurs on the cytoplasmic side of the plasma membrane, initiated on a lipid carrier, decaprenyl-phosphate. The synthesis of the linker unit and its subsequent attachment to arabinogalactan is a critical step in the assembly of the mycobacterial cell wall.

The workflow for the synthesis and incorporation of the linker unit is as follows:

Quantitative Data on Mycobacterial Cell Wall Composition

The precise quantitative composition of the mycobacterial cell wall can vary between species and even growth conditions. However, studies have provided estimates of the relative abundance of its major components.

| Component | M. smegmatis (reconstituted mAGP)[13] | M. tuberculosis (in vitro)[14] | M. leprae (in vivo)[14] |

| Peptidoglycan (PG) | ~50% | 10 (relative ratio) | 10 (relative ratio) |

| Arabinogalactan (AG) | ~20% | - | - |

| Mycolic Acids (MA) | ~30% | 16 (relative ratio to PG) | 21 (relative ratio to PG) |

| Rhamnose | Part of the AG-PG linker | Present in the linker unit | Present in the linker unit |

Note: The data for M. tuberculosis and M. leprae represent the ratio of mycolic acid molecules to peptidoglycan disaccharide units. The higher ratio in M. leprae suggests a denser mycomembrane. Rhamnose constitutes a small but critical fraction of the total cell wall mass, integral to the linker unit.

Key Experimental Protocols

Isolation and Purification of the Mycobacterial Cell Wall Core (mAGP)

This protocol outlines the steps to isolate the mAGP complex from mycobacterial cells.

Materials:

-

Mycobacterial cell pellet

-

Phosphate-buffered saline (PBS)

-

2% Sodium dodecyl sulfate (B86663) (SDS) in PBS

-

Proteinase K solution (10 mg/mL)

-

HPLC-grade water

-

HPLC-grade acetone (B3395972)

-

Centrifuge and appropriate tubes (e.g., 50 mL Oakridge tubes)

-

Magnetic stirrer and stir bars

Procedure:

-

Wash the mycobacterial cell pellet with PBS and centrifuge to remove media components.

-

Resuspend the pellet in 2% SDS solution and stir at room temperature for 30 minutes.

-

Centrifuge at 27,000 x g for 10 minutes and discard the supernatant. Repeat this SDS wash step twice more.[15]

-

To digest proteins, resuspend the pellet in 2% SDS solution containing Proteinase K and stir for 30 minutes at room temperature.[15]

-

Centrifuge and discard the supernatant.

-

Perform a high-temperature SDS wash by resuspending the pellet in 2% SDS and heating at 90°C for 1 hour with stirring.[15]

-

Centrifuge and discard the supernatant. Repeat the high-temperature wash twice more.

-

Wash the pellet extensively with HPLC-grade water to remove residual SDS. Centrifuge and discard the supernatant after each wash.

-

Wash the pellet with acetone to dehydrate the sample.[15]

-

Air-dry the resulting purified mAGP complex in a fume hood.[15]

Coupled Enzyme Assay for RmlB, RmlC, and RmlD

This spectrophotometric assay monitors the activity of the last three enzymes of the dTDP-L-rhamnose biosynthesis pathway by measuring the consumption of NADPH.[8]

Materials:

-

Purified recombinant RmlB, RmlC, and RmlD enzymes

-

dTDP-D-glucose (substrate)

-

NADPH

-

HEPES buffer (50 mM, pH 7.6, with 1 mM MgCl₂)

-

Microtiter plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction cocktail in HEPES buffer containing empirically determined optimal concentrations of RmlB, RmlC, and RmlD, and a known concentration of NADPH (e.g., 0.2 mM).[8]

-

Add the reaction cocktail to the wells of a microtiter plate.

-

Initiate the reaction by adding dTDP-D-glucose (e.g., 0.2 mM) to each well.[8]

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH to NADP⁺ by RmlD.[8]

-

The rate of decrease in absorbance is proportional to the overall activity of the enzyme cascade. This assay can be adapted to screen for inhibitors of any of the three enzymes.

Rhamnosyltransferase (WbbL) Assay

This microtiter plate-based assay measures the transfer of radiolabeled rhamnose to a lipid acceptor substrate.[16]

Materials:

-

Membrane preparation containing overexpressed WbbL

-

GlcNAc-P-P-Decaprenyl (acceptor substrate)

-

dTDP-L-rhamnose

-

dTDP-[¹⁴C]-L-rhamnose (radiolabeled donor substrate)

-

TAPS buffer (100 mM, pH 8.6)

-

β-mercaptoethanol

-

MgCl₂

-

n-octyl-β-glucopyranoside

-

Scintillation plates and scintillation counter

Procedure:

-

Prepare the reaction mixture in a scintillation plate containing TAPS buffer, β-mercaptoethanol, MgCl₂, n-octyl-β-glucopyranoside, GlcNAc-P-P-Decaprenyl, dTDP-L-rhamnose, and a known amount of dTDP-[¹⁴C]-L-rhamnose.[16]

-

Initiate the reaction by adding the membrane preparation containing WbbL.[16]

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding methanol).

-

Wash the plate to remove unincorporated dTDP-[¹⁴C]-L-rhamnose. The lipophilic product, [¹⁴C]Rha-GlcNAc-P-P-Decaprenyl, will adhere to the plate.

-

Add scintillant and measure the incorporated radioactivity using a scintillation counter.

Generation of an Unmarked Gene Deletion in Mycobacterium smegmatis

This protocol provides a general workflow for creating an unmarked gene deletion, for example, in one of the rml genes, using a two-step homologous recombination strategy.

Materials:

-

M. smegmatis strain

-

Recombineering plasmid (e.g., pJV53) expressing phage recombinases

-

Suicide vector containing the deletion construct (flanking homologous regions of the target gene and a selectable marker flanked by counter-selectable markers like sacB)

-

Appropriate antibiotics and culture media (e.g., 7H9, 7H10)

-

Sucrose (B13894) for counter-selection

Procedure:

-

Construct the suicide vector: Clone ~500 bp regions homologous to the upstream and downstream flanking regions of the target rml gene into a suicide vector. The vector should contain a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB).

-

Electroporation and first recombination event: Prepare electrocompetent M. smegmatis cells expressing the recombinases. Electroporate the suicide vector into these cells and select for single-crossover homologous recombinants on agar (B569324) plates containing the appropriate antibiotic.

-

Verification of single-crossovers: Confirm the integration of the plasmid into the chromosome by PCR using primers flanking the integration site.

-

Second recombination and counter-selection: Grow the single-crossover mutants in antibiotic-free medium to allow for the second recombination event (excision of the plasmid). Plate the culture on agar containing sucrose to select for cells that have lost the sacB gene.[17]

-

Screening for the desired deletion: Screen the sucrose-resistant colonies by PCR to identify those that have undergone the desired allelic exchange, resulting in the deletion of the target gene, as opposed to those that have reverted to the wild-type.

Conclusion and Future Directions

β-L-rhamnose is an indispensable component of the mycobacterial cell wall, playing a critical structural role in the integrity of the mAGP complex. The biosynthetic pathway for its precursor, dTDP-β-L-rhamnose, is essential for mycobacterial viability and absent in humans, making it a prime target for the development of novel anti-tubercular therapeutics. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers working to understand the intricacies of the mycobacterial cell wall and to develop new strategies to combat tuberculosis. Future research in this area will likely focus on the high-resolution structural elucidation of the enzymes in the rhamnose biosynthesis pathway to facilitate structure-based drug design, as well as further investigation into the regulation of this crucial pathway.

References

- 1. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Biogenesis of the cell wall and other glycoconjugates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a microtitre plate-based assay for lipid-linked glycosyltransferase products using the mycobacterial cell wall rhamnosyltransferase WbbL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rmlB and rmlC genes are essential for growth of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assembling of the Mycobacterium tuberculosis Cell Wall Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 12. Inactivation of the mycobacterial rhamnosyltransferase, which is needed for the formation of the arabinogalactan-peptidoglycan linker, leads to irreversible loss of viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detailed Structural and Quantitative Analysis Reveals the Spatial Organization of the Cell Walls of in Vivo Grown Mycobacterium leprae and in Vitro Grown Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cvmbs.colostate.edu [cvmbs.colostate.edu]

- 16. Development of a microtiter plate based assay for lipid linked glycosyl transferase products using the mycobacterial cell wall rhamnosyl transferase, WbbL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient and simple generation of multiple unmarked gene deletions in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Rhamnose-Containing Polysaccharides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnose-containing polysaccharides (Rha-Ps) are a diverse class of glycopolymers found ubiquitously in the cell walls of bacteria and plants.[1] Their complex structures, often featuring a polyrhamnose backbone with varied side-chain substitutions, dictate a wide array of biological functions.[1] In bacteria, they are integral to cell wall architecture, pathogenesis, and immune evasion, making them attractive targets for novel therapeutics and vaccines.[2][3] In host systems, these polysaccharides exhibit significant immunomodulatory, anti-tumor, and anti-inflammatory activities, presenting substantial opportunities for drug development. This guide provides an in-depth overview of the core biological functions of Rha-Ps, details common experimental protocols for their study, summarizes key quantitative data, and illustrates critical biochemical pathways and workflows.

Core Biological Functions

Rhamnose-containing polysaccharides play multifaceted roles, varying significantly based on their origin and specific structure.

Role in Bacterial Pathogenesis and Physiology

In many Gram-positive bacteria, including genera like Streptococcus, Enterococcus, and Lactococcus, Rha-Ps are major cell wall components, sometimes functioning as analogues to wall teichoic acids (WTA).[1][2][3] Their functions are critical for bacterial survival and interaction with the host.

-

Cell Wall Architecture and Division: Rha-Ps are essential for maintaining the structural integrity of the cell wall and are implicated in the process of cell division.[1][4]

-

Virulence and Immune Evasion: In pathogens such as Streptococcus pyogenes (Group A Streptococcus), the rhamnan (B1165919) backbone and its specific side chains, like the N-acetylglucosamine (GlcNAc) side chain of the Group A Carbohydrate (GAC), are crucial virulence factors.[2][5] These structures can confer resistance to phagocytic clearance by neutrophils and modulate host immune responses, potentially by targeting specific lectin receptors.[2] The absence of the GlcNAc side chain has been shown to significantly attenuate virulence in animal models.[2]

-

Bacteriophage Receptors: The variable, surface-exposed portions of Rha-Ps in lactococci often serve as specific receptors for bacteriophages, which explains the narrow host range of many of these viruses.[4]

Immunomodulatory Activities

Rha-Ps are potent modulators of the host immune system. Their interaction with immune cells can trigger a cascade of responses relevant to both anti-tumor and anti-inflammatory effects.

-

Macrophage and NK Cell Activation: Polysaccharides, including those rich in rhamnose, can activate key immune cells such as macrophages, T-lymphocytes, B-lymphocytes, and Natural Killer (NK) cells.[6] For instance, a rhamnogalacturonan-II-type polysaccharide from green tea was shown to increase the production of interleukin-6 (IL-6) and IL-12 by peritoneal macrophages and stimulate NK cell cytotoxicity against tumor cells.[7]

-

Cytokine Production: Activated macrophages can release a variety of cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-2, IL-4, IL-6, IL-12), which are instrumental in orchestrating an anti-tumor immune response.[6]

Anti-Tumor Effects

The anti-cancer properties of Rha-Ps are a significant area of research, with mechanisms involving both direct cytotoxicity and indirect immune-mediated killing.[6]

-

Direct Cytotoxicity: Some polysaccharides can directly induce cancer cell death through mechanisms like cell cycle arrest and the induction of apoptosis.[6]

-

Immune-Mediated Tumor Inhibition: A primary mechanism is the potentiation of the host's immune system.[6] For example, a polysaccharide named Clostrhamnan, isolated from Clostridium saccharoperbutylacetonicum, demonstrated immunological antitumor activity against sarcoma-180.[8] Similarly, a pectin (B1162225) from Hippophae rhamnoides (HRWP-A) was found to inhibit lung cancer growth in vivo by enhancing lymphocyte proliferation and the activity of macrophages and NK cells.[9]

Anti-Inflammatory and Antioxidant Properties

Rha-Ps have demonstrated the ability to mitigate inflammatory responses and oxidative stress.

-

Inhibition of Inflammatory Mediators: A galactorhamnan polysaccharide from Citrus medica was found to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) and reactive oxygen species (ROS) in LPS-stimulated macrophages.[10] Polysaccharides from jackfruit pulp, which contain rhamnose, were shown to exert anti-inflammatory effects by inhibiting the MAPK/ERK signaling pathway.[11]

-

Antioxidant Activity: The anti-inflammatory effects of some Rha-Ps may be linked to their antioxidant capacity, as demonstrated by their ability to scavenge free radicals.[10][12]

-

Pain Alleviation: Rhamnogalacturonan from Acmella oleracea has been shown to reduce visceral pain in mice, an effect linked to its anti-inflammatory and antioxidant properties.[13]

Key Signaling and Biosynthetic Pathways

Understanding the pathways involved in both the synthesis of Rha-Ps and their interaction with host cells is crucial for therapeutic development.

Bacterial dTDP-L-Rhamnose Biosynthesis Pathway

The precursor for L-rhamnose incorporation into polysaccharides in most bacteria is deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose).[2][14] This molecule is synthesized from glucose-1-phosphate via a conserved four-enzyme pathway, making it an attractive target for antibacterial drug development since the pathway is absent in mammals.[2][14][15]

Caption: The conserved four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis in bacteria.

Anti-inflammatory Signaling Pathway Inhibition

Rha-Ps can exert anti-inflammatory effects by inhibiting key signaling pathways, such as the MAPK/ERK pathway, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS).

Caption: Inhibition of the LPS-induced MAPK/ERK signaling pathway in macrophages by Rha-Ps.

Quantitative Data Summary

The structural and functional characteristics of Rha-Ps are often quantified to allow for comparison and to establish structure-activity relationships.

Table 1: Composition and Molecular Weight of Selected Rhamnose-Containing Polysaccharides

| Polysaccharide Name | Source Organism | Rhamnose Content (%) | Other Monosaccharides | Molecular Weight (MW, kDa) | Reference |

|---|---|---|---|---|---|

| Clostrhamnan | Clostridium saccharoperbutylacetonicum | ~95% | Glucose (~5%) | 15 - 16 | [8] |

| K-CMLP | Citrus medica L. var. sarcodactylis | Major Component | Galactose | Not Specified | [10] |

| JFP-Ps | Artocarpus heterophyllus Lam. (Jackfruit) | Present | Arabinose, Galactose, Glucose, Xylose, Galacturonic acid | Not Specified | [11] |

| Rha-CWPS | Lactococcus lactis | 24.2% | Glucose (27.1%), Galactose (25%) | Not Specified |[16] |

Table 2: Bioactivity of Selected Rhamnose-Containing Polysaccharides

| Polysaccharide / Compound | Source | Target Cells | Concentration | Bioactivity / Effect | Reference |

|---|---|---|---|---|---|

| K-CMLP | Citrus medica | RAW 264.7 Macrophages | Not Specified | Inhibition of TNF-α, IL-6, and ROS production | [10] |

| Clostrhamnan | C. saccharoperbutylacetonicum | Sarcoma-180 (in vivo) | 50 mg/kg/day | Antitumor activity | [8] |

| Rhamnogalacturonan-II | Green Tea | Peritoneal Macrophages | Not Specified | Increased IL-6 and IL-12 production | [7] |

| Rhamnose-rich polysaccharides | (Various) | Human Skin Fibroblasts | 10 - 100 µg/ml | Protection against AGE-induced cytotoxicity | [17] |

| α‑rhamnrtin‑3‑α‑rhamnoside | Loranthus tanakae | RAW 264.7 Macrophages | ≤200 µg/ml | Decreased IL-6, IL-1β, PGE2, and NO production |[18] |

Experimental Protocols and Workflows

The study of Rha-Ps involves a multi-step process from isolation to functional characterization.

General Workflow for Polysaccharide Analysis

A typical workflow involves extraction from the source material, purification to isolate the polysaccharide of interest, detailed structural characterization, and finally, bioactivity assessment.

Caption: General experimental workflow for the isolation, characterization, and functional analysis of Rha-Ps.

Protocol: Isolation of Rhamnogalacturonan-II (RG-II) from Plant Cell Walls

This protocol is adapted from methods used for isolating RG-II, a complex rhamnose-containing pectin.[19][20]

-

Preparation of Cell Wall Material:

-

Homogenize fresh plant tissue (e.g., celery) in an 80% ethanol (B145695) solution to remove soluble sugars and pigments.

-

Wash the resulting pellet sequentially with ethanol, chloroform (B151607):methanol (B129727) (1:1), and acetone (B3395972) to obtain alcohol-insoluble residue (AIR).

-

Dry the AIR to yield purified cell wall material.

-

-

Enzymatic Solubilization:

-

Suspend the cell wall material in a buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add an endopolygalacturonase (EPG) enzyme to digest the homogalacturonan domains of pectin, releasing RG-II.

-

Incubate the mixture (e.g., 37°C for 16-24 hours) with gentle agitation.

-

Centrifuge to pellet the insoluble material and collect the supernatant containing solubilized polysaccharides.

-

-

Size-Exclusion Chromatography (SEC):

-

Concentrate the supernatant and apply it to a size-exclusion chromatography column (e.g., Sephadex G-75 or Superdex 75).[8][19]

-

Elute with a suitable buffer (e.g., 50 mM ammonium (B1175870) formate).

-

Collect fractions and assay for carbohydrate content (e.g., using the phenol-sulfuric acid method).[21]

-

Pool the fractions corresponding to the RG-II peak and lyophilize to obtain the purified polysaccharide.

-

Protocol: Analysis of Monosaccharide Composition by HPLC

This protocol determines the types and relative amounts of monosaccharides in a purified polysaccharide.[22]

-

Acid Hydrolysis:

-

Accurately weigh 5-10 mg of the lyophilized polysaccharide into a hydrolysis tube.

-

Add 2 M trifluoroacetic acid (TFA) and heat at 121°C for 2 hours to cleave glycosidic bonds, releasing the constituent monosaccharides.

-

Cool the sample and evaporate the TFA under a stream of nitrogen.

-

-

PMP Derivatization:

-

Dissolve the hydrolyzed monosaccharides in water.

-

Add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and an equal volume of NaOH solution (e.g., 0.3 M).[22]

-

Incubate at 70°C for 30-60 minutes to label the monosaccharides with the PMP chromophore.

-

Neutralize the reaction with HCl and extract with chloroform to remove excess PMP reagent. The aqueous layer contains the PMP-labeled monosaccharides.

-

-

HPLC Analysis:

-

Analyze the aqueous sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (set to ~250 nm).

-

Use a mobile phase gradient (e.g., acetonitrile (B52724) and phosphate (B84403) buffer) to separate the PMP-labeled monosaccharides.

-

Identify and quantify the monosaccharides by comparing their retention times and peak areas to those of known monosaccharide standards that have undergone the same derivatization process.

-

Protocol: In Vitro Macrophage Stimulation Assay

This assay assesses the immunomodulatory potential of a polysaccharide by measuring its effect on macrophage activation.[10]

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells in a 96-well plate at a density of ~5 x 10⁵ cells/mL and allow them to adhere overnight.

-

-

Cell Treatment:

-

Prepare stock solutions of the test polysaccharide in sterile PBS and filter-sterilize.

-

Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the polysaccharide.

-

Include a negative control (medium only) and a positive control (e.g., 1 µg/mL LPS).

-

Incubate the plate for 24 hours.

-

-

Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at ~540 nm using a microplate reader. The amount of NO produced is proportional to the absorbance and can be quantified using a sodium nitrite (B80452) standard curve.

-

-

Measurement of Cytokine Production:

-

The concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Applications in Drug Development and Biotechnology

The unique biological activities of Rha-Ps make them valuable candidates for various therapeutic and biotechnological applications.

-

Vaccine Development: Rha-Ps are key antigens for bacterial vaccine design. The Group A Carbohydrate of S. pyogenes is a validated universal vaccine candidate, and efforts are underway to use recombinant Rha-Ps on platforms like outer membrane vesicles (OMVs) to induce protective humoral immunity.[5][23] The fact that L-rhamnose is an immunodominant epitope and its biosynthetic pathway is absent in humans makes it a safe and effective vaccine target.[5][24]

-

Anti-Cancer Therapeutics: Given their ability to modulate the immune system and, in some cases, directly kill tumor cells, Rha-Ps are being investigated as standalone or adjuvant therapies in oncology.[6][9]

-

Anti-Inflammatory Agents: Their capacity to suppress inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.[10][11]

-

Biomaterials: Rhamnose-rich extracts can be modified to create functional biomaterials. For example, sulfated xylorhamno-uronic acid has been used to develop hydrogels for wound healing and tissue regeneration applications, supporting fibroblast proliferation and viability.[25]

Conclusion and Future Perspectives

Rhamnose-containing polysaccharides represent a structurally diverse and functionally significant class of biomacromolecules. Their essential roles in bacterial physiology make them prime targets for novel antibiotics, while their potent immunomodulatory and anti-tumor activities offer promising avenues for the development of new vaccines and cancer therapies. Future research will likely focus on elucidating more detailed structure-activity relationships, optimizing extraction and synthesis methods, and advancing the most promising candidates through preclinical and clinical development pipelines. The continued exploration of these complex carbohydrates is poised to unlock significant advancements in medicine and biotechnology.

References

- 1. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 4. Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the Group A Streptococcus Vaccine-Based L-Rhamnose from Backbone of Group A Carbohydrate: Current Insight Against Acute Rheumatic Fever to Reduce the Global Burden of Rheumatic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysaccharides as Potential Anti-tumor Biomacromolecules —A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 9. An Overview of Antitumour Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. tandfonline.com [tandfonline.com]

- 17. Protection by rhamnose-rich polysaccharides against the cytotoxicity of Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative Analysis of Polysaccharides: Methods, Recent Advancements, and Applications | MolecularCloud [molecularcloud.org]

- 22. The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of rhamnose-rich hydrogels based on sulfated xylorhamno-uronic acid toward wound healing applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the dTDP-L-rhamnose Synthesis Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose, a crucial precursor for the biosynthesis of bacterial cell wall components and a key target for novel antimicrobial drug development. This document details the core biochemical pathway, presents quantitative kinetic data for the involved enzymes, and offers detailed experimental protocols for their study and application.

The Core dTDP-L-rhamnose Synthesis Pathway

The biosynthesis of dTDP-L-rhamnose is a highly conserved four-step enzymatic pathway in many bacteria, converting glucose-1-phosphate and dTTP into the final product.[1][2] The pathway involves the sequential action of four enzymes: RmlA, RmlB, RmlC, and RmlD.

Enzymatic Steps

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi).[1]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB then dehydrates dTDP-D-glucose at the C4 and C6 positions to produce dTDP-4-keto-6-deoxy-D-glucose. This reaction requires NAD+ as a cofactor.[1]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): The third enzyme, RmlC, catalyzes a double epimerization at the C3' and C'5 positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose.[3]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): In the final step, RmlD reduces the 4-keto group of dTDP-4-keto-L-rhamnose in an NADPH-dependent manner to yield the final product, dTDP-L-rhamnose.[1]

An alternative pathway for the large-scale synthesis of dTDP-L-rhamnose utilizes dTMP as a more economical starting material. This process requires two additional enzymes, dTMP kinase and acetate (B1210297) kinase, to generate dTTP in situ.[4]

Pathway Visualization

Quantitative Enzyme Kinetics

The kinetic parameters of the Rml enzymes have been characterized in various bacterial species. A summary of these parameters is presented below to facilitate comparison.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 | [2] |

| Glucose-1-Phosphate | 117.30 | 3.46 | [2] | ||

| RmlB | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [2] |

| RmlC | Pseudomonas putida | dTDP-4-keto-6-deoxy-D-glucose | N/A | N/A | [5] |

| RmlD | Pseudomonas putida | dTDP-4-keto-L-rhamnose | N/A | N/A | [5] |

Note: N/A indicates that specific quantitative data was not available in the cited literature. Further research is ongoing to characterize the kinetics of all Rml enzymes from a wider range of organisms.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of Rml enzymes, individual enzyme assays, and a one-pot synthesis of dTDP-L-rhamnose.

General Protocol for Heterologous Expression and Purification of His-tagged Rml Enzymes in E. coli

This protocol describes a general method for producing and purifying recombinant Rml enzymes with an N-terminal His6-tag.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector with an N-terminal His6-tag

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

Ni-NTA affinity chromatography column

Procedure:

-

Gene Cloning: Clone the desired rml gene into a pET expression vector containing an N-terminal His6-tag.

-

Transformation: Transform the recombinant plasmid into chemically competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Expression: Inoculate a single colony into LB medium with the antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Storage: Aliquot the purified protein and store at -80°C.

Enzyme Assays

This is a continuous spectrophotometric assay that measures the production of pyrophosphate (PPi).

Materials:

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

dTTP solution

-

Glucose-1-Phosphate (G1P) solution

-

Saccharomyces cerevisiae pyrophosphatase

-

Malachite green reagent

-

Purified RmlA enzyme

Procedure:

-

Prepare a reaction mixture containing assay buffer, dTTP, G1P, and pyrophosphatase.

-

Initiate the reaction by adding the purified RmlA enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm. The amount of PPi produced is proportional to the absorbance and can be quantified using a standard curve.

This assay spectrophotometrically measures the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has an absorbance maximum at 320 nm in the presence of NaOH.[2]

Materials:

-

Assay buffer: 40 mM Tris-HCl, pH 8.0

-

dTDP-D-glucose solution

-

1 M NaOH

-

Purified RmlB enzyme

Procedure:

-

Prepare a reaction mixture containing assay buffer and dTDP-D-glucose.

-

Initiate the reaction by adding the purified RmlB enzyme.

-

Incubate at 37°C for 5 minutes.

-

Stop the reaction by adding 1 M NaOH.

-

Measure the absorbance at 320 nm.

This is a coupled assay that relies on the subsequent reduction of the RmlC product by RmlD. The consumption of NADPH is monitored spectrophotometrically.

Materials:

-

Assay buffer: 50 mM potassium phosphate, pH 7.0

-

dTDP-4-keto-6-deoxy-D-glucose solution

-

NADPH solution

-

Purified RmlC enzyme

-

Purified RmlD enzyme (in excess)

Procedure:

-

Prepare a reaction mixture containing assay buffer, dTDP-4-keto-6-deoxy-D-glucose, and NADPH.

-

Add an excess of purified RmlD enzyme.

-

Initiate the reaction by adding the purified RmlC enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

This is a direct spectrophotometric assay that monitors the consumption of NADPH.

Materials:

-

Assay buffer: 50 mM potassium phosphate, pH 7.0

-

dTDP-4-keto-L-rhamnose solution (can be generated in situ from dTDP-4-keto-6-deoxy-D-glucose using RmlC)

-

NADPH solution

-

Purified RmlD enzyme

Procedure:

-

Prepare a reaction mixture containing assay buffer, dTDP-4-keto-L-rhamnose, and NADPH.

-

Initiate the reaction by adding the purified RmlD enzyme.

-

Monitor the decrease in absorbance at 340 nm.

One-Pot Enzymatic Synthesis of dTDP-L-rhamnose

This protocol describes a one-pot reaction for the synthesis of dTDP-L-rhamnose from dTTP and glucose-1-phosphate using the four Rml enzymes.[2]

References

- 1. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 2. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of dTDP-4-keto-6-deoxyglucose to free dTDP-4-keto-rhamnose by the rmIC gene products of Escherichia coli and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two RmlC homologs catalyze dTDP-4-keto-6-deoxy-d-glucose epimerization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-L-Rhamnose Biosynthesis in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine (B1682114) diphosphate (B83284) L-rhamnose (UDP-L-rhamnose) is a vital nucleotide sugar in the plant kingdom, serving as the activated donor of L-rhamnose for the biosynthesis of essential primary cell wall polysaccharides and for the glycosylation of various secondary metabolites.[1][2] L-rhamnose is a fundamental component of pectic polysaccharides like rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), which are critical for cell wall structure and integrity.[3] Furthermore, it is a common glycosidic moiety in secondary metabolites such as flavonoids and saponins, influencing their stability, solubility, and biological activity.[2] The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a key metabolic process, primarily managed by a family of multifunctional enzymes known as UDP-rhamnose synthases (RHM). Understanding this pathway is crucial for metabolic engineering, glycobiology, and potentially for developing novel therapeutic agents, as the L-rhamnose biosynthesis pathway is absent in mammals. This guide provides a comprehensive exploration of the core biosynthetic pathway, the enzymes involved, their kinetic properties, regulatory mechanisms, and detailed experimental protocols for their characterization.

The Core Biosynthetic Pathway

In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose in the cytoplasm through a three-step enzymatic cascade.[1][4] Unlike bacteria, which often require three separate enzymes, plants like Arabidopsis thaliana primarily utilize large, multifunctional enzymes that house all three catalytic activities on a single polypeptide chain.[5][6]

The reaction sequence is as follows:

-

Dehydration: The pathway begins with the NAD+-dependent oxidation of UDP-D-glucose at the C4' position, followed by the elimination of water from C5' and C6'. This reaction is catalyzed by the UDP-glucose 4,6-dehydratase domain and produces the intermediate UDP-4-keto-6-deoxy-D-glucose.

-

Epimerization: The UDP-4-keto-6-deoxy-D-glucose intermediate undergoes a double epimerization at C3' and C5'. This step is catalyzed by the UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase domain, resulting in the formation of UDP-4-keto-L-rhamnose.

-

Reduction: The final step is the NADPH-dependent reduction of the C4' keto group of UDP-4-keto-L-rhamnose. This is catalyzed by the UDP-4-keto-L-rhamnose 4-keto-reductase domain to yield the final product, UDP-L-rhamnose.[1][4]

Caption: The trifunctional enzymatic cascade for UDP-L-Rhamnose synthesis.

Key Enzymes in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, three primary isoforms of UDP-rhamnose synthase have been identified: RHM1, RHM2, and RHM3. While biochemically redundant, they exhibit distinct expression patterns and play different physiological roles.[1][7]

-

RHM1 (RHAMNOSE BIOSYNTHESIS 1): This is the most abundantly and ubiquitously expressed isoform.[1][7] It plays a major role in providing UDP-L-rhamnose for both cell wall biosynthesis and the glycosylation of secondary metabolites like flavonols.[1] Mutants in the RHM1 gene show significant developmental defects, such as twisted roots and petals, highlighting its importance in overall plant architecture.[3][8]

-

RHM2/MUM4 (MUCILAGE-MODIFIED 4): RHM2 expression is primarily localized to the seed coat during mucilage production.[1] Consequently, rhm2 mutants exhibit specific defects in seed mucilage synthesis, which is rich in rhamnogalacturonan-I.

-

RHM3: The specific function and expression patterns of RHM3 are less characterized compared to RHM1 and RHM2.[7]

Additionally, the enzyme UER1 (UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1), which contains only the epimerase/reductase domain, can synthesize UDP-L-rhamnose from the intermediate UDP-4-keto-6-deoxy-D-glucose.[7]

Caption: Functional specialization of RHM1 and RHM2 isoforms in Arabidopsis.

Regulation via Biomolecular Condensates

Recent research has uncovered a novel regulatory mechanism for this pathway involving the formation of biomolecular condensates. The RHM1 enzyme, which contains an intrinsically disordered region, is sufficient to form enzymatically active condensates in the cytoplasm, which have been termed "rhamnosomes".[7][9] The formation of these rhamnosomes is required for UDP-L-rhamnose synthesis and normal organ development.[7] This discovery indicates that the compartmentalization of the biosynthetic pathway serves as a key cellular method to regulate rhamnose metabolism during development.[7]

Quantitative Enzyme Performance Data

The kinetic parameters of UDP-rhamnose synthases are essential for understanding their efficiency and for applications in metabolic engineering. The data available is limited, partly due to challenges in expressing the full-length, active multifunctional enzymes in heterologous systems like E. coli.[10]

| Enzyme | Plant Species | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) | Reference |

| AtRHM2 (N-terminal domain) | Arabidopsis thaliana | UDP-D-glucose | 56 ± 4 | 148 ± 3 | 0.09 | 1.6 x 10³ | [10] |

| AtRHM2 (N-terminal domain) | Arabidopsis thaliana | dTDP-D-glucose | 330 ± 30 | 151 ± 6 | 0.09 | 2.7 x 10² | [10] |

| VvRHM-NRS (fusion protein) | Vitis vinifera | UDP-D-glucose | 230 | 11,000 | 13.9 | 6.04 x 10⁴ | [10] |

Note: The N-terminal domain of AtRHM2 (dehydratase activity) shows a nearly 6-fold higher affinity for UDP-D-glucose over dTDP-D-glucose and is subject to feedback inhibition by the final product, UDP-L-rhamnose.[10]

Experimental Protocols

Protocol: Spectrophotometric Assay for RHM Activity

This method continuously monitors the consumption of the cofactor NAD(P)H at 340 nm to determine enzyme activity.[10]

Materials:

-

Purified UDP-rhamnose synthase (RHM enzyme)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0

-

Substrate: UDP-D-glucose

-

Cofactor: NADPH (or NADH, depending on the specific reductase domain preference)

-

UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm

Methodology:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, a fixed concentration of NADPH (e.g., 0.2 mM), and varying concentrations of the substrate UDP-D-glucose to determine K_m_.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the purified RHM enzyme.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADPH oxidation.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine V_max_ and K_m_.

Caption: Experimental workflow for kinetic analysis using a spectrophotometer.

Protocol: In Vitro Synthesis and Purification of UDP-L-Rhamnose

This protocol describes the enzymatic synthesis of UDP-L-rhamnose for use as a standard or substrate in other assays.[11][12]

Materials:

-

Recombinant UDP-glucose 4,6-dehydratase

-

Recombinant UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (or a single trifunctional RHM enzyme)

-

Reaction Buffer: 50 mM HEPPS, pH 8.0

-

Substrates: 2.5 mM UDP-D-glucose

-

Cofactor: 3.0 mM NADPH

-

30 kDa molecular weight cutoff filter

-

Anion exchange chromatography column (e.g., Q-Sepharose)

-

Lyophilizer

Methodology:

-

Combine UDP-D-glucose, NADPH, and the reaction buffer in a suitable reaction vessel.

-

Add the recombinant enzymes to the solution. For a two-enzyme system, typical concentrations are 0.5 mg/mL for the dehydratase and 1.0 mg/mL for the epimerase/reductase.[11][12]

-

Allow the reaction to proceed overnight at room temperature.

-

Terminate the reaction and remove the enzymes by centrifugation through a 30 kDa cutoff filter.[12]

-

Dilute the filtrate with water (e.g., 5-fold) and load it onto a pre-equilibrated anion exchange column.[11][12]

-

Elute the product using a salt gradient (e.g., 0-1 M triethylammonium (B8662869) bicarbonate).

-

Monitor fractions for the presence of UDP-L-rhamnose using HPLC or mass spectrometry.

-

Pool the fractions containing the purified product and lyophilize to obtain a stable powder.

Protocol: HPLC Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (UDP-D-glucose) and product (UDP-L-rhamnose).

Materials:

-

HPLC system with a UV detector

-

Hydrophilic Interaction Chromatography (HILIC) column

-

Aqueous mobile phase (e.g., Ammonium acetate (B1210297) buffer)

-

Organic mobile phase (e.g., Acetonitrile)

-

UDP-D-glucose and UDP-L-rhamnose standards

Methodology:

-

Stop enzymatic reactions at various time points by adding a quenching agent (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the precipitated protein.[10]

-

Analyze the supernatant by injecting a known volume onto the HILIC column.

-

Use a gradient elution method, starting with a high percentage of organic solvent and gradually increasing the aqueous solvent, to separate the nucleotide sugars.

-

Monitor the eluent at ~262 nm (for the uridine moiety).

-

Identify peaks by comparing their retention times to those of the pure standards.[13]

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of UDP-L-rhamnose.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Flavonol rhamnosylation indirectly modifies the cell wall defects of RHAMNOSE BIOSYNTHESIS1 mutants by altering rhamnose flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives UDP-rhamnose synthesis | Carnegie Science [carnegiescience.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Core of Virulence: An In-depth Technical Guide to the GDP-D-rhamnose Biosynthesis Pathway in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa, a formidable opportunistic pathogen, leverages a sophisticated arsenal (B13267) of virulence factors to establish infections, among which the cell surface lipopolysaccharide (LPS) plays a pivotal role. A key component of the LPS in many P. aeruginosa strains is the Common Polysaccharide Antigen (CPA), a homopolymer of D-rhamnose. The biosynthesis of this specific monosaccharide is dependent on the GDP-D-rhamnose pathway, a critical metabolic route for the creation of the activated sugar donor, GDP-D-rhamnose. This technical guide provides a comprehensive overview of this pathway, detailing its enzymatic steps, kinetics, and the experimental protocols required for its investigation. Understanding this pathway is paramount for the development of novel therapeutics targeting P. aeruginosa virulence. Notably, Pseudomonas is distinguished by its possession of both the GDP-D-rhamnose (gdp) pathway for D-rhamnose synthesis and the dTDP-L-rhamnose (rml) pathway for L-rhamnose production.[1][2]

The GDP-D-rhamnose Biosynthesis Pathway: A Two-Step Conversion

The synthesis of GDP-D-rhamnose in Pseudomonas is a concise and efficient two-step enzymatic cascade that begins with the precursor GDP-D-mannose.[3][4][5][6]

-

Dehydration: The pathway is initiated by the enzyme GDP-D-mannose-4,6-dehydratase (GMD) , which converts GDP-D-mannose into the intermediate GDP-6-deoxy-D-lyxo-4-hexulose.[3][7]

-

Reduction: This intermediate is then acted upon by GDP-4-keto-6-deoxy-D-mannose reductase (RMD) , which catalyzes its stereospecific reduction to the final product, GDP-D-rhamnose.[3][4]

An interesting feature of this pathway in P. aeruginosa is the bifunctional nature of its GMD enzyme, which has been shown to also possess RMD activity, enabling it to catalyze the entire conversion from GDP-D-mannose to GDP-D-rhamnose.[3] The pathway is also subject to regulation, with evidence suggesting feedback inhibition.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in and related to the GDP-D-rhamnose pathway in Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of GDP-D-mannose-4,6-dehydratase (GMD)

| Parameter | Value | Organism/Conditions |

| Km (for GDP-D-mannose) | 14.02 ± 6.05 µM | P. aeruginosa His6-GMD |

| Vmax | 3.64 ± 1.37 µmol·min-1·mg-1 | P. aeruginosa His6-GMD |

| kcat | 8.82 s-1 | P. aeruginosa His6-GMD |

| Ki | 2.859 ± 1.31 µM | P. aeruginosa His6-GMD |

| kcat/Km | 6.3 x 105 M-1·s-1 | P. aeruginosa His6-GMD |

| Km (for NAD+) | 0.36 mM | P. aeruginosa |

Table 2: Kinetic Parameters of GDP-4-keto-6-deoxy-D-mannose Reductase (RMD)

| Parameter | Value | Organism/Conditions |

| Km | Not available | P. aeruginosa |

| Vmax | Not available | P. aeruginosa |

Table 3: Kinetic Parameters of Downstream Rhamnosyltransferase (WbpZ)

| Parameter | Value | Organism/Conditions |

| Apparent Km (for GDP-D-rhamnose) | 0.45 mM | P. aeruginosa PAO1 |

| Apparent Vmax | 14.0 nmol/h/mg | P. aeruginosa PAO1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the GDP-D-rhamnose pathway in Pseudomonas.

Cloning, Expression, and Purification of GMD and RMD

This protocol outlines the steps for producing and purifying recombinant GMD and RMD from P. aeruginosa for in vitro studies. A His-tag is commonly used for affinity purification.

Materials:

-

P. aeruginosa genomic DNA

-

Primers for gmd and rmd genes

-

High-fidelity DNA polymerase

-

pET expression vector with a His-tag

-

Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

-

E. coli BL21(DE3) competent cells

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (lysis buffer with 20-40 mM imidazole)

-

Elution buffer (lysis buffer with 250-500 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

Protocol:

-

Gene Cloning:

-